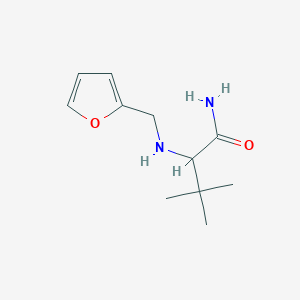![molecular formula C14H23NO3S2 B7631165 N-[1-(5-ethyl-4-methylthiophen-2-yl)ethyl]-2-methyloxolane-3-sulfonamide](/img/structure/B7631165.png)
N-[1-(5-ethyl-4-methylthiophen-2-yl)ethyl]-2-methyloxolane-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(5-ethyl-4-methylthiophen-2-yl)ethyl]-2-methyloxolane-3-sulfonamide, commonly known as EHT 1864, is a small molecule inhibitor that targets the Rho family of GTPases. It was first synthesized in 2010 by researchers at the University of North Carolina at Chapel Hill. Since then, EHT 1864 has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
EHT 1864 works by binding to the switch II region of Rho GTPases, which prevents their activation by guanine nucleotide exchange factors. This, in turn, leads to the inhibition of downstream signaling pathways that are dependent on Rho GTPases.
Biochemical and Physiological Effects:
Studies have shown that EHT 1864 can inhibit the migration and invasion of cancer cells, as well as the proliferation of cancer stem cells. Additionally, EHT 1864 has been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines by macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using EHT 1864 in lab experiments is its specificity for Rho GTPases, which allows for the selective inhibition of these proteins without affecting other cellular processes. However, one limitation of using EHT 1864 is its relatively low water solubility, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on EHT 1864. One area of interest is the development of more water-soluble analogs of EHT 1864, which would increase its utility in experimental settings. Additionally, further studies are needed to fully elucidate the mechanisms by which EHT 1864 exerts its anti-cancer and anti-inflammatory effects. Finally, there is potential for the development of EHT 1864 as a therapeutic agent for the treatment of cancer and inflammatory diseases.
Synthesemethoden
The synthesis of EHT 1864 involves several steps, starting with the reaction of 5-ethyl-4-methylthiophene-2-carboxylic acid with ethylene glycol to form the corresponding ester. The ester is then reacted with sodium hydride and 2-bromoethanol to form the alcohol, which is subsequently treated with sulfuryl chloride to form the sulfonamide. Finally, the oxolane ring is formed by reacting the sulfonamide with 2-methylpropanal in the presence of a Lewis acid catalyst.
Wissenschaftliche Forschungsanwendungen
EHT 1864 has been shown to be a potent inhibitor of Rho GTPases, which are important regulators of cytoskeletal dynamics, cell adhesion, and migration. As such, EHT 1864 has been used extensively in scientific research to investigate the role of Rho GTPases in various cellular processes.
Eigenschaften
IUPAC Name |
N-[1-(5-ethyl-4-methylthiophen-2-yl)ethyl]-2-methyloxolane-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3S2/c1-5-12-9(2)8-13(19-12)10(3)15-20(16,17)14-6-7-18-11(14)4/h8,10-11,14-15H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDPZMADRRAUDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(C)NS(=O)(=O)C2CCOC2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(5-ethyl-4-methylthiophen-2-yl)ethyl]-2-methyloxolane-3-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6-Methylpyridin-3-yl)-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)urea](/img/structure/B7631087.png)
![3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(2-methylpyridin-3-yl)methyl]morpholine](/img/structure/B7631090.png)

![4-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-1,4-thiazepane](/img/structure/B7631101.png)

![1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-methylimidazole-4,5-dicarbonitrile](/img/structure/B7631124.png)


![4-[(3-Ethyl-1-methylpyrazol-4-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine](/img/structure/B7631130.png)
![1-[[4-(Hydroxymethyl)phenyl]methyl]-2-methylimidazole-4,5-dicarbonitrile](/img/structure/B7631137.png)
![[1-(1H-benzimidazol-2-yl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B7631140.png)

![4-morpholin-4-yl-N-[2-(1H-pyrrol-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7631158.png)
![2-[[2-(Dimethylamino)pyrimidin-4-yl]methylamino]-3,3-dimethylbutanamide](/img/structure/B7631175.png)